Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate

Description

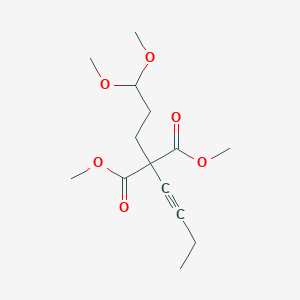

Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate is a malonate-derived diester with two distinct substituents on the central carbon of the propanedioate core. Its structure comprises:

- Propanedioate backbone: A three-carbon chain with two methyl ester groups (COOCH₃).

- Substituents:

- A but-1-yn-1-yl group (HC≡C-CH₂-CH₂-), introducing an alkyne moiety.

- A 3,3-dimethoxypropyl group (-CH₂-CH₂-C(OCH₃)₂), providing ether functionalities and steric bulk.

This compound’s hybrid structure combines the reactivity of malonate esters (e.g., nucleophilic α-carbon) with the unique properties of alkyne and ether substituents. Potential applications include use as a synthon in conjugate additions, cyclization reactions, or polymer chemistry.

Properties

CAS No. |

828913-58-2 |

|---|---|

Molecular Formula |

C14H22O6 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

dimethyl 2-but-1-ynyl-2-(3,3-dimethoxypropyl)propanedioate |

InChI |

InChI=1S/C14H22O6/c1-6-7-9-14(12(15)19-4,13(16)20-5)10-8-11(17-2)18-3/h11H,6,8,10H2,1-5H3 |

InChI Key |

GYBIUUGTXQLADT-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC(CCC(OC)OC)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of a propargyl alcohol derivative with a suitable ester precursor under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate involves its ability to undergo various chemical transformations. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The ester groups can be hydrolyzed to release active intermediates that may interact with enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate with analogous compounds:

*Calculated based on substituent contributions.

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s multifunctional design is advantageous in synthesizing heterocycles or dendrimers, leveraging both alkyne and ester reactivities.

- Comparative Studies :

- Malonate esters with electron-withdrawing groups (e.g., nitro) show enhanced α-hydrogen acidity, but the target compound’s alkyne offers orthogonal reactivity .

- Compounds like 3-bromopropionaldehyde dimethyl acetal are precursors in fragrance synthesis, whereas the target compound’s complexity suits pharmaceutical intermediates .

Biological Activity

Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate, a compound with the chemical formula , has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Basic Information

- Molecular Formula :

- Molecular Weight : 286.33 g/mol

- CAS Number : Not specifically listed but can be referenced through its CID on PubChem.

Structure

The structural formula includes a propanedioate backbone with dimethyl and but-1-yn-1-yl substituents, which may influence its biological interactions.

This compound exhibits several biological activities that may include:

- Antioxidant Properties : Compounds with similar structures have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting a possible role in managing inflammatory conditions.

Antioxidant Activity

A study investigated the antioxidant capacity of various esters similar to this compound. Results indicated significant radical scavenging activity, which was attributed to the presence of the butynyl group enhancing electron donation capabilities .

Anti-inflammatory Potential

Research has demonstrated that compounds within the same family can reduce inflammation markers in vitro. For instance, a comparative analysis showed that certain propanedioate derivatives could inhibit TNF-alpha production in macrophages by up to 50% . This suggests that this compound might share similar pathways.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.